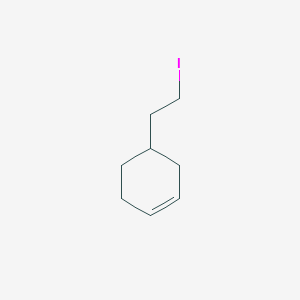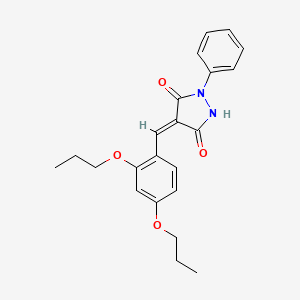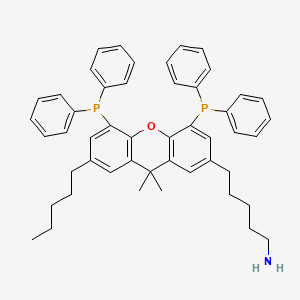![molecular formula C13H17NO5S2 B12899492 4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one CAS No. 62188-34-5](/img/structure/B12899492.png)
4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one is a synthetic organic compound characterized by its unique structure, which includes a tosyloxazolidinone ring and a methylsulfinyl ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one typically involves the reaction of a suitable oxazolidinone precursor with a methylsulfinyl ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The tosyloxazolidinone ring can participate in nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of desulfinylated products.
Substitution: Formation of various substituted oxazolidinones.
Applications De Recherche Scientifique
4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors, thereby modulating biological pathways. The exact mechanism would vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one: Unique due to the presence of both a methylsulfinyl group and a tosyloxazolidinone ring.
Methylsulfinyl derivatives: Compounds like methylsulfinyl ethyl acrylate share the methylsulfinyl group but differ in their overall structure and reactivity.
Tosyloxazolidinone derivatives: Compounds with variations in the substituents on the oxazolidinone ring, affecting their chemical properties and applications.
Uniqueness
4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one stands out due to its combined structural features, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
62188-34-5 |
|---|---|
Formule moléculaire |
C13H17NO5S2 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
3-(4-methylphenyl)sulfonyl-4-(2-methylsulfinylethyl)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C13H17NO5S2/c1-10-3-5-11(6-4-10)21(17,18)14-9-19-13(15)12(14)7-8-20(2)16/h3-6,12H,7-9H2,1-2H3 |
Clé InChI |
MTIYMKQSBSRJBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2COC(=O)C2CCS(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8(5H)-Quinolinone, 5-[[4-(dipropylamino)-2-methylphenyl]imino]-](/img/structure/B12899415.png)
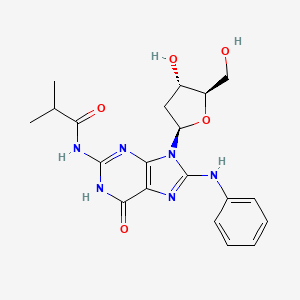
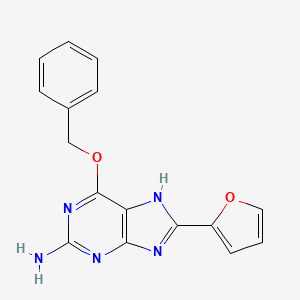
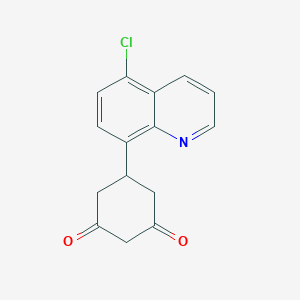
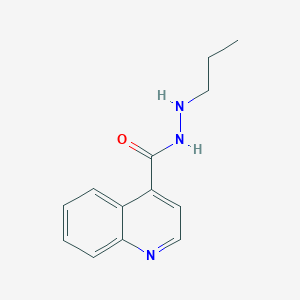

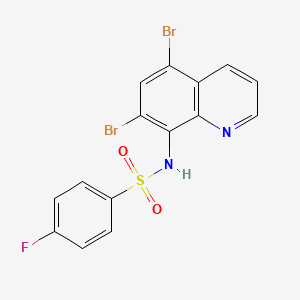
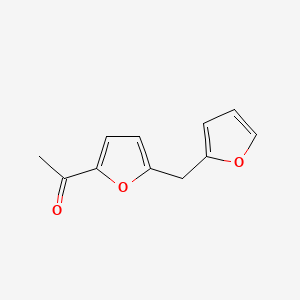
![2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12899456.png)
![2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12899460.png)
![[4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid](/img/structure/B12899466.png)
